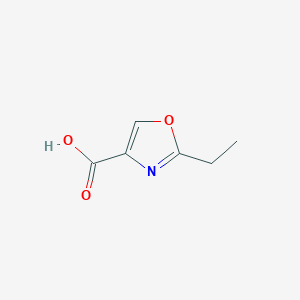

2-Ethyl-1,3-oxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMZDYDHETWLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611990 | |

| Record name | 2-Ethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75395-42-5 | |

| Record name | 2-Ethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethyl-1,3-oxazole-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] These five-membered heterocyclic rings, containing both nitrogen and oxygen, are adept at forming non-covalent interactions with biological targets, leading to a diverse range of therapeutic activities.[1][2] Within this privileged class of molecules, 2-Ethyl-1,3-oxazole-4-carboxylic acid emerges as a significant building block for the synthesis of novel chemical entities. Its unique substitution pattern, featuring an ethyl group at the 2-position and a carboxylic acid at the 4-position, offers a versatile platform for structural modifications in the pursuit of new therapeutic agents. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this valuable compound.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. While experimental data for some properties are not extensively reported in the literature, a combination of available information and predictive models allows for a detailed characterization.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 75395-42-5 | [3] |

| Molecular Formula | C₆H₇NO₃ | [3][4] |

| Molecular Weight | 141.12 g/mol | [3] |

| Appearance | White to pale yellow solid (predicted) | - |

| Melting Point | Not explicitly reported. For the related 2-methyl-1,3-oxazole-4-carboxylic acid, the melting point is 188-189 °C. | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The carboxylic acid moiety may impart limited aqueous solubility, particularly at higher pH. | - |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for carboxylic acids. The oxazole ring is weakly basic. | - |

Spectroscopic Profile (Predicted)

-

¹H NMR:

-

An ethyl group signal: a triplet around 1.3 ppm (CH₃) and a quartet around 2.8 ppm (CH₂).

-

A singlet for the oxazole proton at the 5-position, expected to be downfield (around 8.0-8.5 ppm).

-

A broad singlet for the carboxylic acid proton, typically observed above 10 ppm.

-

-

¹³C NMR:

-

Signals for the ethyl group carbons.

-

Three distinct signals for the oxazole ring carbons. The carbon at the 2-position will be significantly downfield.

-

A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-185 ppm.[5]

-

-

Infrared (IR) Spectroscopy:

Synthesis of this compound

The synthesis of substituted oxazoles is a well-established area of organic chemistry, with several named reactions providing reliable routes to this heterocyclic core. The Robinson-Gabriel synthesis and its modifications are particularly relevant for the preparation of 2-substituted oxazoles.[1][7][8]

Conceptual Synthetic Workflow: Modified Robinson-Gabriel Synthesis

A plausible and adaptable synthetic route to this compound involves the cyclodehydration of a 2-acylamino-ketone precursor. This precursor can be synthesized from readily available starting materials.

Sources

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C6H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. synarchive.com [synarchive.com]

2-Ethyl-1,3-oxazole-4-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Ethyl-1,3-oxazole-4-carboxylic Acid

Introduction: The Analytical Challenge

In the landscape of pharmaceutical and materials science, heterocyclic compounds form the backbone of countless functional molecules. The 1,3-oxazole ring, in particular, is a privileged scaffold found in numerous biologically active compounds. This compound (C₆H₇NO₃, MW: 141.12 g/mol ) represents a fundamental building block whose structural integrity must be unequivocally confirmed before its use in further synthetic applications.[1][2][3]

This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this target molecule. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the strategic reasoning behind the analytical sequence. Our approach treats the process as a self-validating system, where each piece of spectroscopic data corroborates the others to build an unassailable structural proof.

The Strategic Workflow: A Blueprint for Elucidation

The structure elucidation of an unknown compound follows a logical progression, starting from the general and moving to the specific. We first determine the molecular formula, then identify the functional groups present, and finally, map the precise atomic connectivity. This workflow ensures efficiency and minimizes ambiguity.

Caption: Strategic workflow for structure elucidation.

Molecular Mass and Elemental Formula Determination via Mass Spectrometry

Expertise & Experience: The foundational step in any structure elucidation is to determine the molecule's exact mass and, from it, its elemental composition.[4][5][6] High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within parts-per-million (ppm), which severely constrains the possible molecular formulas. We employ Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids, in both positive and negative modes to generate protonated ([M+H]⁺) and deprotonated ([M-H]⁻) ions, respectively, for robust confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v).

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Positive Ion Mode ([M+H]⁺):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to +3.5 to +4.5 kV.

-

Set the source and desolvation gas temperatures appropriately (e.g., 120 °C and 300 °C).

-

Acquire data over a mass range of m/z 50-500.

-

-

Negative Ion Mode ([M-H]⁻):

-

Switch the source polarity.

-

Set the capillary voltage to -2.5 to -3.5 kV.

-

Maintain other parameters and acquire data over the same mass range.

-

-

Data Analysis: Compare the measured m/z values of the major ions against the theoretical values for the proposed formula C₆H₇NO₃. The mass error should be < 5 ppm.

Data Presentation: Predicted HRMS Data

| Ion Adduct | Molecular Formula | Theoretical m/z | Expected Observed m/z (±5 ppm) |

| [M+H]⁺ | C₆H₈NO₃⁺ | 142.0499 | 142.0492 - 142.0506 |

| [M+Na]⁺ | C₆H₇NNaO₃⁺ | 164.0318 | 164.0310 - 164.0326 |

| [M-H]⁻ | C₆H₆NO₃⁻ | 140.0353 | 140.0346 - 140.0360 |

Data sourced from PubChem CID 21284955.[7]

Trustworthiness: Tandem MS (MS/MS) for Fragmentation Analysis

To further validate the structure, we can perform tandem mass spectrometry (MS/MS) to analyze the molecule's fragmentation pattern.[8][9] By selecting the parent ion (e.g., m/z 142.05) and subjecting it to collision-induced dissociation (CID), we can observe characteristic losses that correspond to specific structural motifs.

Caption: Plausible MS/MS fragmentation pathway.

This fragmentation pattern, particularly the losses of water and carbon dioxide, is highly characteristic of a carboxylic acid. The loss of ethene points to the presence of an ethyl group. This data strongly supports the proposed gross structure even before NMR analysis.

Functional Group Identification via Infrared Spectroscopy

Expertise & Experience: With the molecular formula established, FT-IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups.[6][10] The vibrational frequencies of bonds act like fingerprints. For our target molecule, we anticipate highly characteristic signals for the carboxylic acid and the oxazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the ambient spectrum (H₂O, CO₂).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale & Comments |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and is highly diagnostic.[10][11] |

| ~1710-1760 | C=O stretch | Carboxylic Acid | The position is influenced by conjugation and hydrogen bonding. For an α,β-unsaturated acid like this, it is expected toward the lower end of this range (~1715 cm⁻¹).[11][12] |

| ~1610 & ~1500 | C=N / C=C stretch | Oxazole Ring | Aromatic and heteroaromatic rings exhibit characteristic skeletal vibrations in this region.[13] |

| 2980-2850 | C-H stretch | Ethyl Group | Aliphatic C-H stretching vibrations. |

| ~1250 | C-O stretch | Carboxylic Acid / Oxazole | Stretching vibration associated with the C-O single bonds. |

The unambiguous observation of the broad O-H stretch and the strong C=O stretch provides definitive evidence for the carboxylic acid moiety, fulfilling the predictions from our MS/MS analysis.

The Atomic Connectivity Map via NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.[14][15] By analyzing both ¹H and ¹³C spectra, we can piece together the molecular skeleton with confidence.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This experiment requires more time due to the low natural abundance of ¹³C. Typical parameters: 1024 or more scans, longer relaxation delay.

-

-

Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Singlet (broad) | 1H | H -OOC | The carboxylic acid proton is highly deshielded and often appears as a broad singlet, readily exchangeable with D₂O. |

| ~8.5 | Singlet | 1H | Oxazole CH | This proton is on an electron-deficient heteroaromatic ring, leading to a significant downfield shift.[16] It has no adjacent proton neighbors, hence it is a singlet. |

| ~2.9 | Quartet (q) | 2H | -CH₂ -CH₃ | These protons are adjacent to the oxazole ring and a methyl group. The three protons of the methyl group split this signal into a quartet (n+1 = 3+1 = 4). |

| ~1.3 | Triplet (t) | 3H | -CH₂-CH₃ | These protons are adjacent to the methylene group. The two protons of the methylene group split this signal into a triplet (n+1 = 2+1 = 3). |

Data Presentation: Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~162 | Oxazole C 2 | This carbon is bonded to nitrogen and the ethyl group. Carbons in oxazole rings appear in the aromatic region.[17][18] |

| ~145 | Oxazole C 5 | The protonated carbon of the oxazole ring. |

| ~138 | Oxazole C 4 | The carbon bearing the carboxylic acid group. |

| ~22 | -CH₂ -CH₃ | Aliphatic methylene carbon. |

| ~11 | -CH₂-CH₃ | Aliphatic methyl carbon. |

Authoritative Grounding: The combination of these NMR data points creates a definitive picture. The ¹H NMR spectrum clearly shows an isolated aromatic proton, a classic ethyl group pattern (quartet and triplet), and a carboxylic acid proton. The ¹³C NMR confirms the presence of six unique carbons, including four in the aromatic/carbonyl region and two in the aliphatic region. This data is entirely consistent with the proposed structure and inconsistent with other possible isomers. For ultimate confirmation, a 2D NMR experiment like HSQC would show a direct correlation between the proton at δ ~8.5 and the carbon at δ ~145, locking in that specific C-H bond.

Conclusion: Synthesizing the Evidence for Unambiguous Confirmation

The structure elucidation of this compound is a clear demonstration of the power of a coordinated, multi-technique analytical approach.

-

HRMS established the unambiguous molecular formula: C₆H₇NO₃ .[7]

-

FT-IR provided definitive evidence for the core functional groups: a carboxylic acid and a heteroaromatic ring system .[11]

-

¹H and ¹³C NMR mapped the atomic framework precisely, identifying an ethyl group , a lone oxazole proton , and the carboxylic acid , and placed them in their correct relative positions on the oxazole core.[14][15][16]

References

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC, NIH. Available at: [Link]

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Uccella, N. A. (1980). Mass Spectrometry of Oxazoles. HETEROCYCLES, Vol. 14, No. 6. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Gao, C., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C6H7NO3). Available at: [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition. Organic Chemistry II Key Term. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. Available at: [Link]

-

Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. Available at: [Link]

-

The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Available at: [Link]

-

ChemSynthesis. (2025). ethyl 2-[(E)-2-ethoxyethenyl]-1,3-oxazole-4-carboxylate. Available at: [Link]

-

Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

Amerigo Scientific. (n.d.). This compound. Available at: [Link]

-

Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

-

SciELO. (n.d.). use of deuterated analogues in fragmentation pattern studies Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Available at: [Link]

-

National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available at: [Link]

-

PubMed. (n.d.). Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]

-

Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Available at: [Link]

-

Iraqi Journal of Science. (2025). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]

-

OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). General synthesis of 4-isoxazolecarboxylic acids. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrum of midazole-4-carboxylic acid, 2fluoro-1- methoxymethyl-,ethyl ester. Available at: [Link]

-

MDPI. (n.d.). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Available at: [Link]

-

SpectraBase. (n.d.). 2-(4-Methoxyphenyl)-1,3-benzoxazole-4-carboxylic acid methyl ester - Optional[13C NMR]. Available at: [Link]

Sources

- 1. This compound | C6H7NO3 | CID 21284955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. fiveable.me [fiveable.me]

- 7. PubChemLite - this compound (C6H7NO3) [pubchemlite.lcsb.uni.lu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 13. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (2490432-82-9) for sale [vulcanchem.com]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. jchps.com [jchps.com]

- 16. modgraph.co.uk [modgraph.co.uk]

- 17. rsc.org [rsc.org]

- 18. globalresearchonline.net [globalresearchonline.net]

2-Ethyl-1,3-oxazole-4-carboxylic acid molecular weight

An In-Depth Technical Guide to 2-Ethyl-1,3-oxazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 75395-42-5), a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We delve into its core physicochemical properties, centered on its precise molecular weight, and extend the discussion to its synthesis, analytical characterization, and applications. The document is structured to provide not just data, but also expert insights into the causality behind experimental choices and analytical interpretations, ensuring a trustworthy and authoritative resource for professionals in the field.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Its structure, featuring both a carboxylic acid and an ethyl group, makes it a versatile intermediate for further chemical modification. The fundamental starting point for any quantitative work, from reaction stoichiometry to analytical quantification, is an accurate understanding of its molecular weight and associated properties.

The molecular formula for this compound is C₆H₇NO₃[1][2][3]. Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u), the molecular weight is calculated. This value is critical for preparing solutions of known molarity and for ensuring precise molar ratios in synthetic protocols.

Table 1: Core Physicochemical and Identification Data

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Weight | 141.12 g/mol | [1][2] |

| Monoisotopic Mass | 141.04259 Da | [4] |

| Molecular Formula | C₆H₇NO₃ | [1][2][3] |

| CAS Number | 75395-42-5 | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | CCC1=NC(=CO1)C(=O)O | [2][4] |

| InChI Key | OFMZDYDHETWLMA-UHFFFAOYSA-N |[2][4] |

The monoisotopic mass is particularly crucial for high-resolution mass spectrometry (HRMS), allowing for unambiguous formula determination in complex matrices.[4]

Caption: Core identification data for this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted oxazoles is a well-established field in organic chemistry. While specific literature for the direct synthesis of this compound is not abundant, its structure lends itself to established synthetic strategies, most notably variations of the Robinson-Gabriel synthesis or modern adaptations involving carboxylic acid activation.

A plausible and efficient route involves the reaction of a carboxylic acid with an isocyanoacetate derivative.[5][6] This approach is favored for its operational simplicity and tolerance of various functional groups.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from readily available precursors. A key strategy involves the activation of a carboxylic acid, which then reacts with an isocyanide in a cyclization reaction.[5]

Step 1: Activation of Propanoic Acid. Propanoic acid (the precursor to the 2-ethyl group) is activated. Modern methods utilize reagents like a stable triflylpyridinium salt (DMAP-Tf) to form a highly reactive acylpyridinium salt intermediate.[5] This in-situ activation is superior to traditional methods that require the synthesis of harsh acid chlorides, as it proceeds under milder conditions.

Step 2: Cycloaddition with an Isocyanide. The activated acylpyridinium salt reacts with a suitable isocyanide, such as ethyl isocyanoacetate. This step involves a nucleophilic attack followed by cyclization and dehydration to form the stable aromatic oxazole ring.

Step 3: Hydrolysis. The resulting ester (ethyl 2-ethyl-1,3-oxazole-4-carboxylate) is then hydrolyzed, typically under basic conditions (e.g., using LiOH or NaOH) followed by acidic workup, to yield the final carboxylic acid product.

Caption: Proposed workflow for the synthesis of this compound.

This synthetic rationale is chosen for its efficiency and scalability, demonstrating its practical utility in pharmaceutical and research applications.[6]

Analytical Characterization Protocol

Verifying the identity, purity, and structure of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach is required.

Mass Spectrometry (MS)

-

Objective: Confirm molecular weight and elemental composition.

-

Methodology: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is the gold standard. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Expected Results:

-

In positive ion mode ([M+H]⁺), a peak should be observed at m/z 142.0499.

-

In negative ion mode ([M-H]⁻), a peak should be observed at m/z 140.0353.[4]

-

The high-resolution data allows for the confirmation of the elemental formula C₆H₇NO₃, distinguishing it from any potential isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: Elucidate the precise molecular structure and confirm the connectivity of atoms.

-

Methodology: ¹H NMR and ¹³C NMR spectra are acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Expected ¹H NMR Signals:

-

A broad singlet at δ > 10 ppm, corresponding to the carboxylic acid proton.

-

A singlet around δ 8.0-8.5 ppm for the proton at the C5 position of the oxazole ring.

-

A quartet around δ 2.8-3.0 ppm (2H) and a triplet around δ 1.3-1.4 ppm (3H), characteristic of the ethyl group (-CH₂CH₃).

-

-

Expected ¹³C NMR Signals:

-

Signals for the two carbonyl carbons (one from the carboxylic acid, one from the oxazole ring) in the δ 160-175 ppm region.

-

Aromatic carbons from the oxazole ring.

-

Aliphatic carbons from the ethyl group.

-

While specific data for this exact molecule is sparse, analysis of similar structures suggests these chemical shift ranges.[7]

-

Infrared (IR) Spectroscopy

-

Objective: Identify key functional groups.

-

Methodology: The spectrum is typically acquired using an ATR (Attenuated Total Reflectance) accessory.

-

Expected Absorption Bands:

-

A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.

-

Absorptions in the 1500-1650 cm⁻¹ region corresponding to the C=N and C=C stretching vibrations of the oxazole ring.

-

Applications in Research and Drug Development

The oxazole motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[6] Its value stems from its ability to act as a stable, aromatic scaffold that can engage in hydrogen bonding and other non-covalent interactions with biological targets.

-

Scaffold for Bioactive Molecules: this compound serves as a versatile starting material. The carboxylic acid group is a key handle for derivatization, allowing for the facile formation of amides, esters, and other functional groups. This enables the rapid generation of compound libraries for screening against various therapeutic targets.[8]

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight of 141.12 g/mol , this compound is an ideal candidate for FBDD campaigns. Its defined vector for growth (the carboxylic acid) allows medicinal chemists to elaborate the fragment into more potent, lead-like molecules.

-

Heterocyclic Chemistry Research: As a substituted oxazole, it is a valuable reagent for exploring new chemical reactions and methodologies for the synthesis of complex heterocyclic systems.[9][10]

References

- 1. scbt.com [scbt.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | C6H7NO3 | CID 21284955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. 1,3-Oxazole synthesis [organic-chemistry.org]

2-Ethyl-1,3-oxazole-4-carboxylic acid CAS number 75395-42-5

An In-Depth Technical Guide to 2-Ethyl-1,3-oxazole-4-carboxylic acid (CAS 75395-42-5): Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 75395-42-5), a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and natural products.[1][2] The presence of both an ethyl group at the 2-position and a carboxylic acid at the 4-position endows this molecule with a unique combination of lipophilicity and functional reactivity. This document delves into the compound's physicochemical properties, provides predicted spectroscopic signatures, outlines a robust and modern synthetic strategy with a detailed experimental protocol, and explores its potential applications as a versatile intermediate in drug development. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable molecule in their discovery programs.

Chapter 1: The Strategic Value of the Functionalized Oxazole Core

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a cornerstone in medicinal chemistry, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups like esters and amides.[2] The strategic placement of substituents on the oxazole core allows for the fine-tuning of a molecule's pharmacological profile.

This compound is a prime example of a strategically functionalized building block.

-

The 2-Ethyl Group: This small alkyl substituent contributes to the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes and interact with hydrophobic pockets in biological targets.

-

The 4-Carboxylic Acid Group: This is the molecule's key functional handle. Carboxylic acids are critical in drug design for several reasons:

-

Enhanced Solubility: At physiological pH, the carboxylic acid is typically deprotonated to the carboxylate, which significantly increases aqueous solubility.[3]

-

Target Engagement: The carboxylate can form strong ionic interactions or hydrogen bonds with key residues (e.g., lysine, arginine) in a protein's active site.

-

Derivatization Handle: It serves as a versatile point for chemical modification, allowing for the creation of ester prodrugs to improve oral bioavailability or the formation of amide libraries for structure-activity relationship (SAR) studies.[3][4]

-

This combination of features makes this compound a high-value starting material for constructing more complex molecules with therapeutic potential.

Chapter 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in research.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Properties

The key identifying and physical properties of the compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 75395-42-5 | [5][6][7][8] |

| Molecular Formula | C₆H₇NO₃ | [5][6][9] |

| Molecular Weight | 141.12 g/mol | [5][6] |

| SMILES | CCc1nc(co1)C(O)=O | [5][10] |

| InChI Key | OFMZDYDHETWLMA-UHFFFAOYSA-N | [5] |

| Monoisotopic Mass | 141.04259 Da | [10] |

| Predicted XlogP | 1.0 | [10] |

Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Carboxylic Acid (OH ) | 10 - 12 ppm (broad singlet) | Highly deshielded proton due to electronegative oxygens and hydrogen bonding. Signal disappears upon D₂O exchange.[11] |

| Oxazole Ring (H -5) | ~8.0 - 8.5 ppm (singlet) | Aromatic proton on an electron-deficient heterocycle. | |

| Ethyl Group (-CH₂ -) | ~2.8 - 3.1 ppm (quartet) | Methylene protons adjacent to the electron-withdrawing oxazole ring. | |

| Ethyl Group (-CH₃ ) | ~1.3 - 1.5 ppm (triplet) | Terminal methyl group split by the adjacent methylene. | |

| ¹³C NMR | Carboxylic Acid (C =O) | 160 - 180 ppm | Highly deshielded carbonyl carbon.[11] |

| Oxazole Ring (C -2) | ~160 - 165 ppm | Carbon attached to two heteroatoms (O and N). | |

| Oxazole Ring (C -4) | ~135 - 140 ppm | Carbon attached to the carboxylic acid group. | |

| Oxazole Ring (C -5) | ~125 - 130 ppm | The sole C-H carbon on the aromatic ring. | |

| Ethyl Group (-CH₂ -) | ~20 - 25 ppm | ||

| Ethyl Group (-CH₃ ) | ~10 - 15 ppm | ||

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen-bonded dimers.[11] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ (strong) | Strong absorption from the conjugated carbonyl group.[11] | |

| C=N / C=C Stretch (Oxazole) | 1500 - 1650 cm⁻¹ | Aromatic ring stretching vibrations. |

Chapter 3: A Modern Approach to Synthesis

The synthesis of substituted oxazoles has evolved from classical, often harsh methods to more mild and functional-group-tolerant strategies. While no specific synthesis for 75395-42-5 is published, a highly efficient and practical route can be designed based on recent advances in organic chemistry, specifically the direct coupling of carboxylic acids with isocyanide derivatives.[1][12]

This approach is superior to older methods as it avoids the pre-activation of the carboxylic acid to a more reactive species like an acid chloride, which often requires harsh reagents and has limited substrate scope.[1]

Proposed Synthetic Pathway and Mechanism

The proposed synthesis involves the reaction between propionic acid and ethyl isocyanoacetate, activated by a stable triflylpyridinium reagent.

Caption: Plausible reaction mechanism for oxazole synthesis.

Causality of the Method:

-

Activation: Propionic acid is activated in situ by the triflylpyridinium reagent (DMAP-Tf), forming a highly reactive acylpyridinium salt.[1][12] This is a mild and efficient activation that avoids corrosive reagents.

-

Nucleophilic Addition: A non-nucleophilic base deprotonates the α-carbon of ethyl isocyanoacetate, creating a potent nucleophile. This attacks the activated acylpyridinium salt.

-

Cyclization & Aromatization: The resulting intermediate undergoes a 5-exo-dig cyclization, followed by elimination to form the stable aromatic oxazole ring.

-

Hydrolysis: The final step is a standard saponification of the ethyl ester to yield the desired carboxylic acid.

Step-by-Step Experimental Protocol (Prophetic)

This protocol is a self-validating system. Progress can be monitored by TLC, and the identity of the intermediate and final product can be confirmed using the spectroscopic data predicted in Chapter 2.

Part A: Synthesis of Ethyl 2-ethyl-1,3-oxazole-4-carboxylate

-

Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add propionic acid (1.0 eq), 4-dimethylaminopyridine (DMAP, 1.5 eq), and anhydrous dichloromethane (DCM, 0.1 M). Stir until all solids dissolve.

-

Activation: Add DMAP-Tf (1.3 eq) to the solution and stir for 5 minutes at room temperature. The formation of the acylpyridinium salt may cause a slight color change.

-

Addition: In a separate flask, prepare a solution of ethyl isocyanoacetate (1.2 eq) and a non-nucleophilic base such as DBU (1.5 eq) in anhydrous DCM. Slowly add this solution via syringe to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the consumption of starting material.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ethyl ester intermediate.

Part B: Hydrolysis to this compound

-

Setup: Dissolve the purified ethyl ester (1.0 eq) from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the ester.

-

Workup: Once complete, concentrate the mixture to remove the THF. Dilute the aqueous residue with water and wash with ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Chapter 4: Applications in Research and Drug Development

The primary value of this compound is as a molecular scaffold for building more complex drug candidates. The carboxylic acid is the key point for diversification.

Workflow: Amide Library Synthesis for SAR Studies

A common strategy in early drug discovery is to synthesize a library of amides from a core acid to explore the structure-activity relationship (SAR). This involves coupling the acid with a diverse panel of amines.

Caption: A typical workflow for generating a chemical library.

Protocol: Representative Amide Coupling

This protocol describes the coupling of the title compound with benzylamine as a representative primary amine.

-

Setup: In a vial, dissolve this compound (1.0 eq), Hydroxybenzotriazole (HOBt, 1.2 eq), and benzylamine (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

-

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added as an additive to suppress racemization and improve coupling efficiency.[4]

-

-

Reaction: Remove the ice bath and stir the reaction at room temperature overnight.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by flash chromatography or preparative HPLC.

By substituting benzylamine with other amines from a commercially available library, this protocol can be rapidly adapted to generate hundreds of distinct compounds for biological evaluation against targets in areas like oncology, infectious diseases, and inflammation.[2][4]

Chapter 5: Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound. The following recommendations are based on best practices for handling similar chemical reagents.[13][14]

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[13][15] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with eyes, skin, and clothing. Do not ingest or inhale.[13][14] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[13][14] |

| First Aid: Skin Contact | Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13] |

| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[13] |

| First Aid: Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[13] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Chapter 6: Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile tool for innovation in drug discovery. Its structure combines the proven biological relevance of the oxazole scaffold with the synthetic versatility of a carboxylic acid. The modern synthetic methods available make its incorporation into complex molecules both practical and scalable.

Future work will likely focus on the synthesis of libraries derived from this core, followed by high-throughput screening to identify novel hits for various therapeutic targets. Its use as a fragment in fragment-based lead discovery is also a promising avenue, where its unique vector orientations could lead to the discovery of entirely new classes of therapeutic agents. As the demand for novel, drug-like chemical matter continues to grow, the utility and importance of well-designed building blocks like this compound will only increase.

References

-

Amerigo Scientific. This compound. [Link]

-

PubChem. This compound. [Link]

-

ECHO CHEMICAL CO., LTD. 2-Ethyloxazole-4-carboxylic acid. [Link]

-

PubChemLite. This compound (C6H7NO3). [Link]

-

VOBI Sciences. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid. [Link]

-

Synfacts. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. (2025-05-22). [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Chavan, S. P., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

-

S.L. Hilton, et al. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. [Link]

-

Feussi, M. T., et al. (2017). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 22(11), 1985. [Link]

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). [Link]

Sources

- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (2490432-82-9) for sale [vulcanchem.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. scbt.com [scbt.com]

- 7. 2-Ethyloxazole-4-carboxylic acid-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 8. This compound | 75395-42-5 [sigmaaldrich.com]

- 9. This compound | C6H7NO3 | CID 21284955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C6H7NO3) [pubchemlite.lcsb.uni.lu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.ie [fishersci.ie]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. sds.diversey.com [sds.diversey.com]

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1,3-oxazole-4-carboxylic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-ethyl-1,3-oxazole-4-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the practical and theoretical aspects of the synthesis. We will explore the prevalent and efficient Hantzsch-type synthesis, detailing the reaction mechanism, step-by-step protocols, and the critical parameters that ensure a successful outcome. Furthermore, this guide addresses the subsequent hydrolysis to the target carboxylic acid and provides insights into the characterization of these molecules.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutic agents. The this compound scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential applications as anti-inflammatory, anti-cancer, and anti-microbial agents. This guide will provide the necessary technical details to empower researchers to confidently synthesize and explore the potential of these valuable compounds.

Recommended Synthetic Pathway: A Hantzsch-Type Approach

While several methods exist for the synthesis of substituted oxazoles, including the well-known Robinson-Gabriel synthesis, a more direct and often higher-yielding approach for the target scaffold is a Hantzsch-type cyclocondensation. This method involves the reaction of an α-haloketone with an amide. For the synthesis of ethyl 2-ethyl-1,3-oxazole-4-carboxylate, the key starting materials are ethyl 2-chloro-3-oxobutanoate and propionamide.

Overall Synthetic Scheme

The two-step synthesis commences with the formation of the ethyl ester of the target molecule, followed by its hydrolysis to yield the final carboxylic acid.

Caption: Overall synthesis of this compound.

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the amide oxygen onto the carbonyl carbon of the ethyl 2-chloro-3-oxobutanoate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The choice of a non-nucleophilic solvent is crucial to prevent side reactions with the electrophilic starting material.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of the target compounds.

Synthesis of Ethyl 2-ethyl-1,3-oxazole-4-carboxylate

This protocol is based on analogous syntheses of similar oxazole derivatives.[1][2]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Ethyl 2-chloro-3-oxobutanoate | 164.59 | 609-15-4 | Corrosive, handle with care. |

| Propionamide | 73.09 | 79-05-0 | |

| Anhydrous Dioxane | 88.11 | 123-91-1 | Use a dry, non-nucleophilic solvent. |

| Sodium bicarbonate | 84.01 | 144-55-8 | For work-up. |

| Anhydrous magnesium sulfate | 120.37 | 7487-88-9 | For drying. |

Procedure:

-

To a stirred solution of propionamide (1.2 equivalents) in anhydrous dioxane, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the crude oil in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 2-ethyl-1,3-oxazole-4-carboxylate as a pale yellow oil.

Hydrolysis of Ethyl 2-ethyl-1,3-oxazole-4-carboxylate

This procedure employs a microwave-assisted saponification, which can significantly reduce reaction times compared to traditional heating.[3]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Ethyl 2-ethyl-1,3-oxazole-4-carboxylate | 169.17 | 100269-82-3 | Synthesized in the previous step. |

| Potassium carbonate (K₂CO₃) | 138.21 | 584-08-7 | |

| Ethanol | 46.07 | 64-17-5 | |

| Hydrochloric acid (1 M) | 36.46 | 7647-01-0 | For acidification. |

Procedure:

-

In a microwave-safe vessel, dissolve ethyl 2-ethyl-1,3-oxazole-4-carboxylate (1.0 equivalent) in ethanol.

-

Add potassium carbonate (3.0 equivalents) to the solution.

-

Seal the vessel and heat the mixture in a microwave reactor at 180 °C for 20 minutes.

-

After cooling, filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify to pH 2-3 with 1 M hydrochloric acid, which should precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound as a white to off-white solid.

Characterization and Data

Accurate characterization is paramount for verifying the successful synthesis of the target compounds. Below is the expected spectroscopic data based on analysis of similar structures.[4][5]

Ethyl 2-ethyl-1,3-oxazole-4-carboxylate

| Property | Predicted Value |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.17 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H, oxazole H-5), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 2.85 (q, J = 7.5 Hz, 2H, -CH₂ CH₃), 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ), 1.32 (t, J = 7.5 Hz, 3H, -CH₂CH₃ ) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5 (C=O, ester), 160.5 (C-2, oxazole), 143.0 (C-5, oxazole), 135.0 (C-4, oxazole), 61.0 (-O CH₂CH₃), 22.0 (-CH₂ CH₃), 14.3 (-OCH₂CH₃ ), 11.5 (-CH₂CH₃ ) ppm. |

| IR (neat) | ν 1725 (C=O, ester), 1580 (C=N, oxazole) cm⁻¹. |

This compound

| Property | Value/Predicted Value | Source |

| Molecular Formula | C₆H₇NO₃ | [6] |

| Molecular Weight | 141.12 g/mol | [6] |

| CAS Number | 75395-42-5 | [6] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.0 (br s, 1H, -COOH ), 8.50 (s, 1H, oxazole H-5), 2.80 (q, J = 7.6 Hz, 2H, -CH₂ CH₃), 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃ ) ppm. | Predicted |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 163.0 (C=O, acid), 161.0 (C-2, oxazole), 144.0 (C-5, oxazole), 136.0 (C-4, oxazole), 21.5 (-CH₂ CH₃), 11.0 (-CH₂CH₃ ) ppm. | Predicted |

| IR (KBr) | ν 3100-2500 (br, O-H, acid), 1700 (C=O, acid), 1585 (C=N, oxazole) cm⁻¹. | Predicted |

Troubleshooting and Field-Proven Insights

-

Low Yield in Cyclocondensation: Ensure all reagents and solvents are anhydrous. The presence of water can lead to side reactions and lower yields. If the reaction is sluggish, consider a higher boiling point solvent like toluene, or the addition of a mild, non-nucleophilic base to scavenge the HCl formed during the reaction.

-

Incomplete Hydrolysis: If TLC or NMR indicates incomplete hydrolysis, prolong the reaction time or increase the temperature slightly. In some cases, switching to a stronger base like sodium hydroxide may be necessary, but this should be done cautiously to avoid potential degradation of the oxazole ring.

-

Purification Challenges: The target compounds are relatively polar. For column chromatography, a gradient elution from low to high polarity (e.g., 10% to 50% ethyl acetate in hexanes) is recommended for the ester. The carboxylic acid can often be purified by recrystallization from a suitable solvent system like ethanol/water.

Conclusion

This guide has detailed a robust and efficient synthetic route for the preparation of this compound and its ethyl ester. By understanding the underlying reaction mechanisms and following the detailed protocols, researchers can reliably access these valuable building blocks for further exploration in drug discovery and materials science. The provided characterization data and troubleshooting tips should serve as a valuable resource for ensuring the successful synthesis and validation of these important heterocyclic compounds.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3548.

-

Beilstein Journal of Organic Chemistry. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]

-

ChemSynthesis. (2025). ethyl 2-[(E)-2-ethoxyethenyl]-1,3-oxazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

-

ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from [Link]

-

University of Pittsburgh. (2006). The Synthesis of Oxazole-containing Natural Products. Retrieved from [Link]

-

TSI Journals. (n.d.). synthesis-characterization-and-antimicrobial-study-of-oxobutanoate.pdf. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

PubMed. (2022). Decoding the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and ethylenediamine using bond evolution theory. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. scbt.com [scbt.com]

The Diverse Biological Activities of Oxazole-4-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, bestowing unique physicochemical properties upon molecules that house it. When functionalized with a carboxylic acid at the 4-position, this scaffold gives rise to the oxazole-4-carboxylic acid core, a privileged structure with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of this versatile compound class. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to empower the rational design and evaluation of novel oxazole-4-carboxylic acid-based therapeutic agents.

Introduction: The Oxazole-4-Carboxylic Acid Scaffold

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[1] The introduction of a carboxylic acid moiety at the 4-position creates a molecule with a unique electronic and structural profile, ripe for chemical modification and interaction with biological targets. The inherent features of the oxazole ring, such as its ability to participate in hydrogen bonding and π-stacking interactions, combined with the ionizable carboxylic acid group, make it an attractive starting point for the development of new chemical entities with therapeutic potential.[2]

This guide will delve into three principal areas of biological activity associated with oxazole-4-carboxylic acids: their potent anticancer effects, their broad-spectrum antimicrobial properties, and their significant anti-inflammatory capabilities. For each area, we will explore the underlying mechanisms of action, dissect the structure-activity relationships that govern their potency, and provide detailed, field-proven experimental protocols for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

Oxazole-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those with multidrug resistance.[3] Their therapeutic potential stems from their ability to interact with and inhibit key molecular targets that are critical for cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer effects of oxazole-4-carboxylic acids are often multifactorial, targeting several key signaling pathways and cellular processes. Two of the most well-documented mechanisms are the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and the disruption of tubulin polymerization.

The STAT3 protein is a transcription factor that is often constitutively activated in a wide variety of human cancers, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis.[4] Oxazole-4-carboxylic acid derivatives have been designed to interfere with STAT3 signaling, a key pathway in cancer progression.[5] One of the primary mechanisms of inhibition is the disruption of STAT3 dimerization, a critical step for its activation and subsequent translocation to the nucleus.[6] By preventing this dimerization, these compounds effectively shut down STAT3-mediated gene transcription, leading to the downregulation of anti-apoptotic proteins like Bcl-xL and ultimately inducing apoptosis in cancer cells.[5]

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and the maintenance of cell shape.[7] Several successful anticancer drugs, such as paclitaxel and the vinca alkaloids, function by targeting tubulin dynamics. Oxazole-4-carboxylic acid derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[8][9][10] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[4][11]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of oxazole-4-carboxylic acids is highly dependent on the nature and position of substituents on the oxazole ring and any appended aryl groups.

-

Substituents at the 2- and 5-positions: The presence of aryl or heteroaryl groups at the 2- and 5-positions of the oxazole ring is often crucial for potent anticancer activity.[12] The nature of these substituents influences the electronic properties and steric bulk of the molecule, which in turn affects its binding to target proteins.

-

Substitution on Aryl Rings: The substitution pattern on the aryl rings can significantly modulate activity. For instance, the presence of electron-withdrawing or electron-donating groups can influence the molecule's ability to interact with the target's active site. Specific substitutions can also enhance cell permeability and metabolic stability.

-

The Carboxylic Acid Moiety: The carboxylic acid group at the 4-position can be a key pharmacophore, participating in hydrogen bonding interactions with the target protein. Esterification or amidation of this group can be used to modulate the compound's pharmacokinetic properties, such as cell permeability and duration of action.

Table 1: Anticancer Activity of Representative Oxazole-4-Carboxylic Acid Derivatives

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Phenyl | Benzylsulfonyl | Leukemia (CCRF-CEM) | 1.21 | [12] |

| 2 | 4-Methylphenyl | (4-Methylphenyl)sulfanyl | Leukemia (SR) | -3.16 (Growth %) | [13] |

| 3 | Phenyl | H | Hep-2 | 60.2 | [9] |

| 4 | 4-Methylphenyl | (4-Methylphenyl)amino | Non-Small Cell Lung (NCI-H522) | 23.59 (Growth %) | [13] |

| 5 | 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl | H | Liver (Huh7) | 4.29 | [14] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Choice of Cell Lines: The selection of cancer cell lines is critical for obtaining relevant data. The NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, is a valuable resource for initial screening.[15] For more focused studies, cell lines with known genetic backgrounds or specific target expression levels should be chosen. For example, MCF-7 (estrogen receptor-positive breast cancer) and HCT116 (colorectal carcinoma) are commonly used due to their well-characterized nature and relevance to prevalent cancers.[16][17]

-

Positive and Negative Controls: The inclusion of appropriate controls is essential for a self-validating system. A positive control, a compound with known cytotoxic effects (e.g., doxorubicin), confirms that the assay is sensitive to cytotoxic agents. A negative control (vehicle-treated cells) represents 100% cell viability. Blank wells (media only) are used to subtract background absorbance.[13][18]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the oxazole-4-carboxylic acid derivatives in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (typically <0.5%). Replace the culture medium in the wells with the medium containing the test compounds at various concentrations.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Oxazole-4-carboxylic acid derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[6]

Mechanisms of Antimicrobial Action

The precise mechanisms by which oxazole-4-carboxylic acids exert their antimicrobial effects are still under investigation, but several potential targets have been identified. These compounds may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[18][19]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of oxazole-4-carboxylic acids is influenced by the substituents on the heterocyclic core.

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall and membrane. Modifications that enhance lipophilicity, such as the introduction of alkyl or halogenated aryl groups, can lead to increased antimicrobial activity.

-

Electronic Effects: The electronic nature of the substituents can influence the compound's interaction with its molecular target. Electron-withdrawing groups may enhance activity in some cases, while electron-donating groups may be more favorable in others.

-

Steric Factors: The size and shape of the substituents can affect the compound's ability to fit into the active site of its target enzyme or protein.

Table 2: Antimicrobial Activity of Representative Oxazole-4-Carboxylic Acid Derivatives

| Compound ID | R1 | R2 | Bacterial Strain | MIC (µg/mL) | Reference |

| 6 | Aryl | H | Staphylococcus aureus | 0.5 - 4 | [19] |

| 7 | 4-Chlorophenyl | H | Escherichia coli | >100 | [20] |

| 8 | 2-tert-Butyl | 4-(4-chlorophenyl) | Bacillus subtilis | 6.25 | [20] |

| 9 | Pyrazole-linked | H | Staphylococcus aureus | >100 | [20] |

| 10 | Aryl | H | Pseudomonas aeruginosa | >100 | [21] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Assay)

The Kirby-Bauer disk diffusion test is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[3]

-

Choice of Bacterial Strains: The selection of bacterial strains should include representatives of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to assess the spectrum of activity.[22] Standardized strains from recognized culture collections (e.g., ATCC) should be used to ensure reproducibility.[15]

-

Controls: A positive control (a disk containing a known antibiotic to which the test organism is susceptible) and a negative control (a blank disk or a disk with the solvent used to dissolve the test compound) are essential.[23]

-

Prepare Inoculum: Prepare a standardized inoculum of the test bacterium in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculate Agar Plate: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.

-

Apply Disks: Prepare sterile filter paper disks impregnated with a known concentration of the oxazole-4-carboxylic acid derivative. Aseptically place the disks onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measure Zone of Inhibition: After incubation, measure the diameter of the zone of clearing around each disk where bacterial growth has been inhibited. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

-

Interpretation: Compare the zone diameters to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant to the test compound.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Oxazole-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory disorders.[6][24]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[9][11] Oxazole-4-carboxylic acid derivatives have been shown to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[25] By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby alleviating the signs and symptoms of inflammation.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The COX-2 inhibitory activity of oxazole-4-carboxylic acids is sensitive to their structural features.

-

Aryl Substituents: The nature of the aryl substituents at the 2- and 5-positions is critical for potent and selective COX-2 inhibition. Specific substitution patterns can promote binding to the active site of COX-2 over COX-1.

-

Carboxylic Acid and its Bioisosteres: The carboxylic acid group is a key feature for interacting with the active site of COX enzymes. In some cases, bioisosteric replacement of the carboxylic acid with other acidic functional groups can modulate activity and selectivity.

Table 3: Anti-inflammatory Activity of Representative Oxazole-4-Carboxylic Acid Derivatives

| Compound ID | R1 | R2 | Assay | Activity | Reference |

| 11 | Aryl | Aryl | Carrageenan-induced paw edema | Significant inhibition | [26] |

| 12 | Phenyl | Benzamide | Carrageenan-induced paw edema | 35.38% inhibition | [24] |

| 13 | Aryl | Aryl | COX-2 Inhibition | Potent and selective | [12] |

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of new chemical entities.[19][21]

-

Animal Model: Rats or mice are commonly used for this model. The choice of species can depend on factors such as the availability of historical data and the specific research question.

-

Inducing Agent: Carrageenan is a sulfated polysaccharide that induces a reproducible and well-characterized inflammatory response.[27]

-

Positive Control: A standard NSAID with a known anti-inflammatory effect, such as indomethacin, is used as a positive control to validate the assay.[9][11][28]

-

Animal Acclimatization: Acclimate the animals (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the oxazole-4-carboxylic acid derivative or the vehicle (control) to the animals via an appropriate route (e.g., oral gavage). The positive control group receives a standard dose of indomethacin.

-

Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.

Conclusion and Future Directions

The oxazole-4-carboxylic acid scaffold represents a highly versatile and privileged structure in medicinal chemistry, with demonstrated potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The diverse mechanisms of action and the amenability of this core to chemical modification provide a rich landscape for further drug discovery efforts.

Future research in this area should focus on:

-

Target-Specific Design: Leveraging computational modeling and a deeper understanding of the molecular targets to design more potent and selective inhibitors.

-

Pharmacokinetic Optimization: Modifying the oxazole-4-carboxylic acid scaffold to improve pharmacokinetic properties such as oral bioavailability, metabolic stability, and tissue distribution.

-

Combination Therapies: Exploring the synergistic effects of oxazole-4-carboxylic acid derivatives in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.

By continuing to explore the rich chemical space of oxazole-4-carboxylic acids, the scientific community is well-positioned to develop the next generation of innovative medicines to address a wide range of unmet medical needs.

References

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC - NIH. (n.d.). Retrieved from [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC - NIH. (n.d.). Retrieved from [Link]

-